molecular formula C19H23NO4 B13590887 3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13590887
M. Wt: 329.4 g/mol
InChI Key: UDLBRBLDGXLPEM-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic organic compound featuring a [3.1.1]heptane core, a benzyloxycarbonyl (Cbz) protecting group, and a cyclobutyl substituent. The Cbz group is widely used in peptide synthesis for amine protection, while the cyclobutyl moiety introduces steric constraints that may influence conformational stability and biological interactions. The carboxylic acid at position 1 enhances solubility and provides a handle for further functionalization.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

5-cyclobutyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C19H23NO4/c21-16(22)19-10-18(11-19,15-7-4-8-15)12-20(13-19)17(23)24-9-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,21,22)

InChI Key

UDLBRBLDGXLPEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(CN(C3)C(=O)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzyloxycarbonyl group, and the final carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Compound Name Bicyclo System Protecting Group Substituent Molecular Formula Key Properties/Notes References
3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] Cbz Cyclobutyl N/A High steric strain; Cbz cleavage by H₂ N/A
3-[(tert-Butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] Boc Phenyl C11H16O4 Acid-labile; aromatic interactions
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0] None Benzyl C13H15NO2 High bridgehead strain; no carbonyloxy
6-Oxa-3-azabicyclo[3.1.1]heptane derivative [3.1.1] None Benzo[d][1,3]dioxolyl N/A 97.5% purity via HPLC; enhanced polarity
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid [3.1.1] Boc None N/A Carboxylic acid at position 6

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves bicyclic amine precursors, with functionalization steps such as carboxylation and benzyloxycarbonyl (Cbz) group introduction. Photocatalytic cycloaddition reactions under mild conditions (e.g., visible light, room temperature) are effective for constructing the azabicyclo framework while preserving stereochemistry . Chiral resolution techniques, like enzymatic or chromatographic separation, are critical for isolating enantiomerically pure products. Reaction optimization (e.g., solvent polarity, temperature gradients) can enhance yields by minimizing side reactions such as epimerization .

Q. Which spectroscopic and computational methods are most reliable for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves stereochemistry and confirms bicyclic framework integrity . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. Computational tools (e.g., DFT calculations) predict stability of stereoisomers and correlate with experimental NMR data .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., neuroprotective or anticancer pathways). Use cell viability assays (MTT, ATP-luciferase) and enzyme inhibition studies (IC₅₀ determination). Validate selectivity via counter-screens against unrelated targets. Dose-response curves and cytotoxicity profiling (e.g., against HEK293 or HepG2 cells) establish therapeutic indices .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of this compound, particularly in achieving enantiopure products?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can control stereochemistry during cyclobutyl group formation . Dynamic kinetic resolution (DKR) techniques or enzyme-mediated kinetic resolutions (e.g., lipases) improve enantiomeric excess (ee). Monitor reactions in real-time using chiral HPLC to adjust conditions (e.g., solvent, catalyst loading) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of target residues). Competitive inhibition assays with radiolabeled ligands or fluorescent probes confirm target engagement .

Q. What computational approaches optimize the synthesis pathway for scalability and reduced byproduct formation?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) model reaction pathways to identify high-energy intermediates and transition states. Machine learning algorithms analyze historical reaction data to predict optimal conditions (e.g., solvent, catalyst). Process intensification via flow chemistry reduces side reactions and improves heat/mass transfer .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay protocols (e.g., cell line origin, incubation time) to minimize variability. Compare compound stability under assay conditions (e.g., pH, serum proteins) using LC-MS. Synthesize and test structural analogs to identify pharmacophore contributions. Meta-analysis of published data with multivariate regression can isolate confounding factors .

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